(2E)-1-(5-Methylfuran-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9-7-8-16-13(9)6-4-11(14)12-5-3-10(2)15-12/h3-8H,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCEWISCFLRCT-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(5-Methylfuran-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound known for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H12O2S
- Molecular Weight : 232.3 g/mol
- CAS Number : 1010329-73-3
- Boiling Point : Approximately 368.4 °C
- Density : 1.193 g/cm³
Biological Activity Overview
Chalcones, including this compound, exhibit a range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The following sections detail these activities based on various studies.
Anticancer Activity
Research has demonstrated that chalcones possess significant anticancer properties through multiple mechanisms:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- Inhibition of Metastasis : Some studies indicate that chalcones can inhibit the migration and invasion of cancer cells.
Case Study: Breast Cancer
A study evaluated the effects of various chalcone derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in MCF-7 cells (human breast adenocarcinoma) at concentrations above 10 µM .
Antioxidant Activity
Chalcones are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The antioxidant mechanism involves the donation of hydrogen atoms or electrons to free radicals, thus stabilizing them and preventing cellular damage .
Anti-inflammatory Activity
Chalcones have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This property makes them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Demonstrated efficacy against common fungal strains.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| α,β-unsaturated ketone | Acts as a Michael acceptor, facilitating interactions with nucleophilic sites on proteins |
| Aromatic rings | Enhance lipophilicity and cellular uptake |
Scientific Research Applications
Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound (2E)-1-(5-Methylfuran-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential therapeutic effects:
Anticancer Activity
Research indicates that this chalcone exhibits significant anticancer properties. A study evaluated various chalcones, including this compound, revealing that it can inhibit cancer cell proliferation through multiple mechanisms:
- Mechanism of Action : The α,β-unsaturated ketone moiety allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition and apoptosis induction in cancer cells .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| This compound | 2.43 | Moderate anticancer activity |
| (Other Chalcone Compounds) | Varies | Various activities reported |
Synthetic Applications
This compound is synthesized primarily through the Claisen-Schmidt condensation reaction between furan and thiophene derivatives. The reaction conditions can be optimized for industrial applications:
Synthesis Methodology
- Reactants : Furan derivatives and thiophene derivatives.
- Catalyst : Sodium hydroxide or potassium hydroxide.
- Solvent : Ethanol or methanol.
- Conditions : Reflux to facilitate reaction completion.
This synthetic route is crucial for producing the compound at scale for research and industrial applications.
Material Science Applications
Chalcones like this compound are also explored in materials science due to their unique electronic properties:
Organic Electronics
The compound's ability to form thin films makes it a candidate for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties are influenced by the presence of heterocyclic rings, which can enhance charge transport.
Case Studies
Several studies have investigated the biological and material applications of this chalcone:
- Anticancer Study : A study published in PMC evaluated the anticancer effects of various chalcones, including this compound, demonstrating its potential in inhibiting tumor growth .
- Material Science Research : Research focused on the synthesis of thin films from chalcones indicated that this compound could be used effectively in electronic applications due to its favorable charge transport characteristics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Substituent Impact:
- Electron-Donating Groups (EDG): Methyl groups (in the target compound) enhance hydrophobicity, improving membrane permeability but reducing aqueous solubility. Dimethylamino groups (e.g., in ) further increase electron density, altering UV-Vis absorption and reactivity.
- Electron-Withdrawing Groups (EWG): Chlorine ( ) and nitro groups ( ) polarize the carbonyl group, increasing electrophilicity and influencing biological activity.
Physical and Spectroscopic Properties
Q & A
Q. Basic
- ¹H/¹³C NMR :
- Furan/Thiophene Protons : Look for characteristic splitting patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, furan protons at δ 6.2–6.8 ppm). The α,β-unsaturated ketone group shows a trans-coupling constant (J = 15–16 Hz) for the olefinic protons .
- Methyl Groups : Singlets for methyl substituents on furan (δ 2.3–2.5 ppm) and thiophene (δ 2.1–2.4 ppm) .
- XRD : Confirms the (2E)-configuration via dihedral angles (C=C–C=O ~120°) and intermolecular interactions (e.g., C–H···π, van der Waals) in the orthorhombic Pbca space group .
What methodologies address contradictions in crystallographic data refinement for this compound?
Advanced
Discrepancies in crystallographic parameters (e.g., R-factor, bond lengths) can arise from disordered solvent molecules or thermal motion. Strategies include:
- Data Collection : Use low-temperature (100 K) measurements to reduce thermal vibrations .
- Refinement : Apply restraints for disordered regions and validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
- Cross-Validation : Compare with similar chalcones (e.g., mean C–C bond length = 1.47 Å; R-factor ≤ 0.06) .
How can DFT calculations predict the electronic properties and reactivity of this chalcone?
Q. Advanced
- Basis Sets : B3LYP/6-311+G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and band gaps (~3.5–4.0 eV) .
- Reactivity Descriptors : Global electrophilicity index (ω) and local Fukui functions identify nucleophilic/electrophilic sites (e.g., carbonyl group as electrophilic center) .
- NLO Properties : Hyperpolarizability (β) calculations suggest potential for nonlinear optical applications due to conjugated π-system .
What experimental designs are robust for evaluating the antimicrobial activity of this compound?
Q. Basic/Advanced
- Strain Selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (C. albicans), using standardized CLSI protocols .
- Assay Types :
- Controls : Compare with reference drugs (e.g., ciprofloxacin, fluconazole) and solvent-only blanks .
How can structure-activity relationships (SAR) be established for thiophene-containing chalcones?
Q. Advanced
- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups on thiophene/furan rings to assess electronic effects on bioactivity .
- Molecular Docking : Target enzymes (e.g., E. coli DNA gyrase) to correlate binding affinity (ΔG = −8.5 to −10 kcal/mol) with MIC values .
- QSAR Models : Use Hammett constants (σ) and lipophilicity (logP) to predict activity trends .
What solvent systems optimize solubility and reaction efficiency for this chalcone?
Q. Basic
- Polar Protic Solvents : Ethanol/water mixtures enhance solubility of intermediates during synthesis .
- Nonpolar Solvents : Hexane/ethyl acetate (3:1) for column chromatography purification .
- Crystallization : Use DMSO/ethanol gradients to grow single crystals suitable for XRD .
How should researchers interpret splitting patterns in the ¹H NMR spectrum of this compound?
Q. Basic
- Olefinic Protons : Doublets (J = 15–16 Hz) at δ 7.2–7.8 ppm confirm the trans-configuration .
- Thiophene Ring : Coupling between adjacent protons (J = 3–5 Hz) results in doublet-of-doublets at δ 6.9–7.1 ppm .
- Methyl Groups : Singlets for 5-methylfuran (δ 2.3 ppm) and 3-methylthiophene (δ 2.4 ppm) due to lack of adjacent protons .
What computational approaches model the compound’s interaction with biological targets?
Q. Advanced
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to enzymes (e.g., C. albicans CYP51) using AMBER force fields .
- Pharmacophore Mapping : Identify essential features (e.g., hydrophobic thiophene, hydrogen-bond acceptor carbonyl) using Schrödinger Suite .
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 70–80 Ų) and blood-brain barrier exclusion .
How does this chalcone compare to analogs with varying aryl substituents in photophysical studies?
Q. Advanced
- UV-Vis Spectroscopy : Extended conjugation in thiophene-furan systems shifts λmax to 350–370 nm (ε ~ 15,000 M⁻¹cm⁻¹) compared to phenyl analogs (λmax = 300–320 nm) .
- Fluorescence Quenching : Electron-withdrawing groups (e.g., NO₂) enhance Stokes shifts (Δλ = 80–100 nm) via intramolecular charge transfer .
- Thermogravimetric Analysis (TGA) : Decomposition temperatures (Td = 250–300°C) correlate with crystallinity and substituent bulkiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
